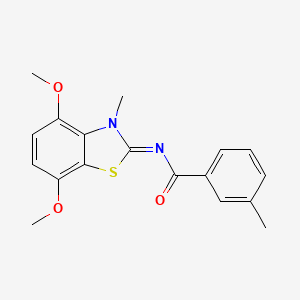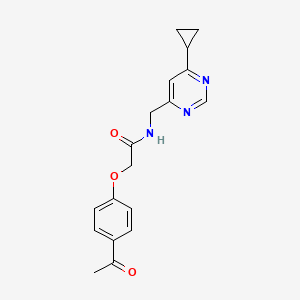
2-(4-acetylphenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-acetylphenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide is a chemical compound that has been gaining attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Scientific Research Applications
Antimicrobial Activity
A significant application of related compounds to 2-(4-acetylphenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide lies in their antimicrobial properties. Research has shown that derivatives of pyrimidinones and oxazinones exhibit good antibacterial and antifungal activities. These activities are comparable to known antibiotics like streptomycin and fusidic acid, indicating their potential as novel antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory and Analgesic Properties
Derivatives of pyrimidine have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds such as 5-Formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione have shown significant effects in this regard, suggesting a potential for development into therapeutic agents for pain and inflammation management (Nofal et al., 2011).
Photoinitiator for Polymer Networks
Another fascinating application is in the field of polymer chemistry, where derivatives similar to 2-(4-acetylphenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide have been used as photoinitiators. These compounds can initiate polymerization even in air atmosphere, leading to the formation of robust polymer networks with improved thermal stability. This application is vital for developing advanced materials with specific properties (Batibay et al., 2020).
Anticonvulsant Activity
Research into the anticonvulsant properties of similar compounds has demonstrated their effectiveness in models of seizures. The mechanism of action includes inhibition of voltage-gated sodium currents and enhancement of GABAergic activity, making these compounds potential candidates for epilepsy treatment (Pękala et al., 2011).
Antimelanoma Activity
Analogs of N-acetyl-4-S-cysteaminylphenol, related to the core structure of 2-(4-acetylphenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide, have shown significant anti-melanoma activity. These compounds exhibit cytotoxic effects against melanoma cell lines, suggesting their potential as therapeutic agents for melanoma treatment (Lant et al., 2001).
properties
IUPAC Name |
2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12(22)13-4-6-16(7-5-13)24-10-18(23)19-9-15-8-17(14-2-3-14)21-11-20-15/h4-8,11,14H,2-3,9-10H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZHYIQBDFLDLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid](/img/structure/B2360765.png)
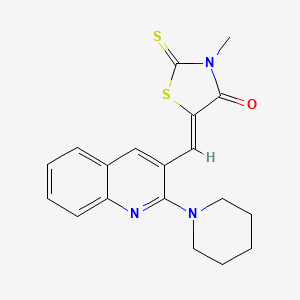
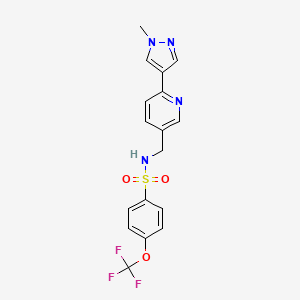
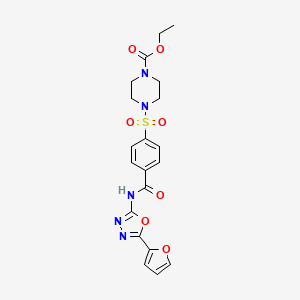
![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)
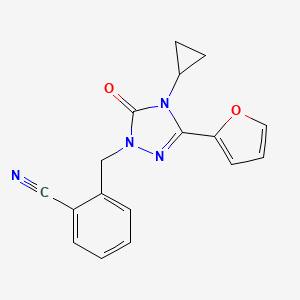
![Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2360773.png)
![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)
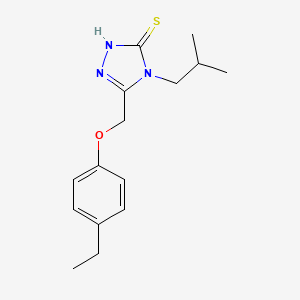
![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2360782.png)
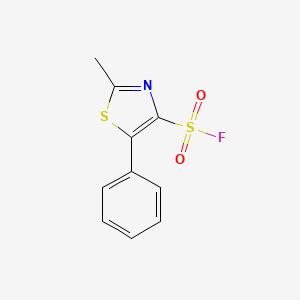
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2360785.png)
